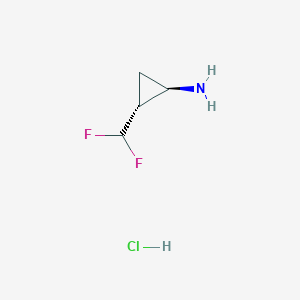

(1R,2R)-2-(Difluoromethyl)cyclopropan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

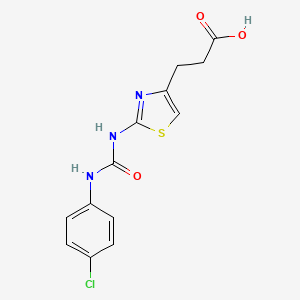

“(1R,2R)-2-(Difluoromethyl)cyclopropan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1807920-91-7 . It has a molecular weight of 143.56 . The compound is typically stored at a temperature of 4 degrees Celsius and is usually available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C4H7F2N.ClH/c5-4(6)2-1-3(2)7;/h2-4H,1,7H2;1H/t2-,3-;/m1./s1 . This code provides a specific description of the compound’s molecular structure, including its atomic connectivity and stereochemistry.Physical and Chemical Properties Analysis

As mentioned earlier, “this compound” is a powder that is stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Amine-Functionalized Compounds in Scientific Research

Amine-functionalized materials have shown promising applications across multiple scientific disciplines. For instance, amine-functionalized metal–organic frameworks (MOFs) have been explored for their CO2 capture capabilities due to the strong interaction between CO2 and basic amino functionalities. This application is critical in addressing environmental concerns related to greenhouse gas emissions. Amine-functionalized sorbents have also been critically reviewed for their effectiveness in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water sources, showcasing their potential in improving water safety and quality Yichao Lin, Chunlong Kong, Liang Chen, 2016.

Advanced Oxidation Processes for Amine Compound Degradation

Advanced oxidation processes (AOPs) have been identified as effective in degrading nitrogen-containing compounds, including amines and amides, which are often resistant to conventional degradation methods. This technology is essential for the environmental management of such compounds, which can be toxic and persistent in nature Akash P. Bhat, P. Gogate, 2021.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for (1R,2R)-2-(Difluoromethyl)cyclopropan-1-amine hydrochloride involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "Difluoromethylcyclopropane", "Ammonia", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether", "Sodium bicarbonate" ], "Reaction": [ "Step 1: Difluoromethylcyclopropane is reacted with ammonia in the presence of a catalyst such as platinum or palladium to form (1R,2R)-2-(Difluoromethyl)cyclopropan-1-amine.", "Step 2: The amine product is then dissolved in ethanol and reacted with hydrochloric acid to form the hydrochloride salt of the amine.", "Step 3: The hydrochloride salt is then isolated by filtration and washed with diethyl ether to remove any impurities.", "Step 4: The isolated hydrochloride salt is then dissolved in water and neutralized with sodium hydroxide to form the free base amine.", "Step 5: The free base amine is extracted with diethyl ether and dried over sodium bicarbonate.", "Step 6: The diethyl ether is then evaporated to yield the final product, (1R,2R)-2-(Difluoromethyl)cyclopropan-1-amine hydrochloride." ] } | |

CAS No. |

1807920-91-7 |

Molecular Formula |

C4H8ClF2N |

Molecular Weight |

143.56 g/mol |

IUPAC Name |

(1S,2S)-2-(difluoromethyl)cyclopropan-1-amine;hydrochloride |

InChI |

InChI=1S/C4H7F2N.ClH/c5-4(6)2-1-3(2)7;/h2-4H,1,7H2;1H/t2-,3-;/m0./s1 |

InChI Key |

UYTDZEGHUBNTBD-GVOALSEPSA-N |

Isomeric SMILES |

C1[C@@H]([C@H]1N)C(F)F.Cl |

SMILES |

C1C(C1N)C(F)F.Cl |

Canonical SMILES |

C1C(C1N)C(F)F.Cl |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2603375.png)

![3-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2603376.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[2-propoxy-5-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2603378.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2-phenoxybenzamide](/img/structure/B2603380.png)

![Ethyl 6-methyl-4-{[4-(trifluoromethyl)benzyl]oxy}-4a,8a-dihydro-3-quinolinecarboxylate](/img/structure/B2603383.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2603387.png)

![N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2603388.png)

![(2E)-3-(4-tert-butylphenyl)-2-cyano-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2603393.png)